molecular formula C21H18FN3 B12158864 N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No.: B12158864
M. Wt: 331.4 g/mol
InChI Key: ZFRJMYJZSKWEDL-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines a fluorophenyl group, a methyl-indole moiety, and a pyridin-2-amine group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Coupling with Pyridin-2-amine: The final step involves coupling the fluorophenyl-indole intermediate with pyridin-2-amine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine
  • N-(3,5-dichloropyridin-4-yl)-2-[1-(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]-2-oxoacetamide

Uniqueness

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H18FN3

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C21H18FN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25)

InChI Key

ZFRJMYJZSKWEDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)F)NC4=CC=CC=N4

Origin of Product

United States

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